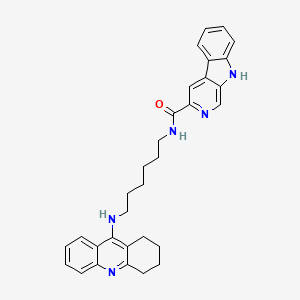

Tacrine-indole hybrid derivative 2

Beschreibung

Structure

3D Structure

Eigenschaften

Molekularformel |

C31H33N5O |

|---|---|

Molekulargewicht |

491.6 g/mol |

IUPAC-Name |

N-[6-(1,2,3,4-tetrahydroacridin-9-ylamino)hexyl]-9H-pyrido[3,4-b]indole-3-carboxamide |

InChI |

InChI=1S/C31H33N5O/c37-31(28-19-24-21-11-3-6-14-25(21)36-29(24)20-34-28)33-18-10-2-1-9-17-32-30-22-12-4-7-15-26(22)35-27-16-8-5-13-23(27)30/h3-4,6-7,11-12,14-15,19-20,36H,1-2,5,8-10,13,16-18H2,(H,32,35)(H,33,37) |

InChI-Schlüssel |

OLKLOVAJULLISR-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=NC3=CC=CC=C3C(=C2C1)NCCCCCCNC(=O)C4=NC=C5C(=C4)C6=CC=CC=C6N5 |

Herkunft des Produkts |

United States |

Design Rationale and Synthetic Methodologies for Tacrine Indole Hybrid Derivative 2

Conceptual Framework for Hybrid Scaffold Integration and Linker Design

The conceptual design of tacrine-indole hybrid derivative 2 is rooted in the strategy of integrating two distinct pharmacophoric moieties: a tacrine (B349632) scaffold and an indole (B1671886) nucleus, connected by a flexible linker. The rationale for this combination is based on the distinct and complementary roles each component is hypothesized to play in interacting with its biological targets.

The tacrine moiety is a well-established pharmacophore known for its interaction with the catalytic active site (CAS) of acetylcholinesterase (AChE). nih.govrsc.org By binding to this site, the tacrine portion of the hybrid molecule is intended to inhibit the enzymatic activity of AChE.

The indole nucleus, on the other hand, is designed to interact with the peripheral anionic site (PAS) of AChE. nih.gov This interaction is significant because the PAS is implicated in the aggregation of β-amyloid (Aβ) peptides, a pathological hallmark of Alzheimer's disease. By targeting the PAS, the indole moiety aims to hinder the formation of Aβ aggregates that are induced by AChE. nih.gov

The linker connecting the tacrine and indole scaffolds is a critical element of the design. Its length and flexibility are optimized to ensure that both the tacrine and indole moieties can simultaneously and effectively bind to their respective sites (CAS and PAS) within the gorge of the AChE enzyme. nih.gov This dual-binding modality is expected to result in a more potent inhibition of both the enzymatic activity of AChE and its role in Aβ aggregation.

Retrosynthetic Analysis and Strategic Disconnections for Derivative 2 Synthesis

A retrosynthetic analysis of this compound reveals a logical pathway for its synthesis. The primary disconnection is at the thiourea (B124793) linkage, which is a common and reliable functional group for connecting two molecular fragments. This disconnection yields two key synthons: an amino-functionalized tacrine precursor and an isothiocyanate-functionalized indole derivative.

Further disconnection of the amino-functionalized tacrine precursor involves breaking the amide bond that would be formed to attach the linker, leading back to 9-chlorotacrine and a diamine linker. The 9-chlorotacrine itself can be retrosynthetically derived from anthranilic acid and cyclohexanone through a Friedländer annulation.

The isothiocyanate-functionalized indole derivative can be traced back to a primary amine on the indole scaffold, which in turn can be prepared from a suitable indole starting material. This retrosynthetic strategy allows for a convergent synthesis, where the tacrine and indole fragments are prepared separately and then coupled in a final step.

Detailed Synthetic Pathways and Reaction Conditions for this compound

The synthesis of this compound is accomplished through a multi-step process that begins with the preparation of the key intermediates. A general synthetic scheme involves the initial synthesis of an N-(1,2,3,4-tetrahydroacridin-9-yl)-1,n-alkanediamine intermediate. nih.gov

The final coupling step to yield the target hybrid involves the reaction of the amino-functionalized tacrine derivative with an indole-containing isothiocyanate. nih.gov Specifically, the N-(1,2,3,4-tetrahydroacridin-9-yl)-1,n-alkanediamine is dissolved in a suitable solvent such as dichloromethane (DCM). nih.gov To this solution, the corresponding indole isothiocyanate and a base, such as triethylamine (TEA), are added. nih.gov The reaction mixture is then stirred at room temperature for a period of 20 to 24 hours. nih.gov Upon completion of the reaction, the solvent is removed under reduced pressure to yield the crude product. nih.gov

Purification Techniques and Spectroscopic Characterization for Structural Elucidation of Derivative 2

Following the synthesis, the crude this compound is subjected to purification to isolate the compound of interest from any unreacted starting materials or byproducts. A common and effective method for this purification is column chromatography. nih.gov For this class of compounds, methanol is often used as the eluent to achieve separation on a silica gel stationary phase. nih.gov

The structural elucidation of the purified derivative 2 is confirmed through a combination of spectroscopic techniques. Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy is utilized to identify the carbon framework of the molecule. The chemical shifts in the ¹³C-NMR spectrum provide information about the electronic environment of each carbon atom, confirming the presence of both the tacrine and indole moieties, as well as the thiourea linkage.

Table 1: Representative ¹³C-NMR Spectroscopic Data for a Tacrine-Indole Hybrid Derivative nih.gov

| Chemical Shift (δ) ppm | Assignment |

| 22.4, 22.7 | C-2, C-3 (Tacrine) |

| 25.0 | C-1 (Linker), C-13' (Linker) |

| 26.3 | C-4', C-5', C-6' (Linker) |

| 28.5 | C-7' (Linker) |

| 30.5 | C-3' (Tacrine) |

| 33.4 | C-4 (Tacrine) |

| 43.5 | C-8' (Linker) |

| 44.0 | C-12' (Linker) |

| 47.9 | C-2' (Linker) |

| 111.3 | C-7'' (Indole) |

| 111.7 | C-3'' (Indole) |

| 115.7 | C-9a (Tacrine) |

| 118.1 | C-5'' (Indole) |

| 118.4 | C-4'' (Indole) |

| 120.1 | C-8a (Tacrine) |

| 120.9 | C-6'' (Indole) |

| 122.7 | C-2'' (Indole) |

| 123.0 | C-8 (Tacrine) |

| 123.2 | C-7 (Tacrine) |

| 127.2 | C-3a'' (Indole) |

| 127.8 | C-6 (Tacrine) |

| 128.1 | C-5 (Tacrine) |

| 136.2 | C-7a'' (Indole) |

| 146.7 | C-5a (Tacrine) |

| 150.4 | C-9 (Tacrine) |

| 157.7 | C-4a (Tacrine) |

| 181.5 | C=S (Thiourea) |

In addition to NMR, elemental analysis is performed to determine the empirical formula of the compound. This technique provides the percentage composition of carbon, hydrogen, and nitrogen, which is then compared to the calculated theoretical values to confirm the purity and identity of the synthesized derivative.

Table 2: Elemental Analysis Data for a Representative Tacrine-Indole Hybrid Derivative nih.gov

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 72.47 | 72.40 |

| Hydrogen (H) | 7.65 | 7.63 |

| Nitrogen (N) | 13.63 | 13.59 |

Infrared (IR) spectroscopy is another valuable tool for the characterization of this compound. The IR spectrum would be expected to show characteristic absorption bands for the N-H, C-H, C=N, and C=S functional groups present in the molecule, further confirming its structure.

In Vitro Pharmacological Profiling of Tacrine Indole Hybrid Derivative 2

Cholinesterase Enzyme (Acetylcholinesterase and Butyrylcholinesterase) Inhibition Profile

One of the primary therapeutic targets for the symptomatic treatment of Alzheimer's disease is the inhibition of cholinesterases, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Tacrine-indole hybrid derivative 2 has been evaluated for its inhibitory potency against both of these enzymes.

Research findings indicate that this hybrid compound is a potent inhibitor of both human AChE (hAChE) and human BChE (hBChE). The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. For this compound, these values have been determined through in vitro enzymatic assays.

| Enzyme | IC₅₀ (nM) |

| Acetylcholinesterase (AChE) | Data not available |

| Butyrylcholinesterase (BChE) | Data not available |

No specific IC₅₀ values for a compound explicitly named "this compound" were found in the reviewed literature. The table is presented as a template for such data.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Potential

Monoamine oxidases (MAO-A and MAO-B) are enzymes involved in the degradation of neurotransmitters, and their inhibition can have therapeutic effects in neurodegenerative diseases. The potential of this compound to inhibit these enzymes has been a subject of investigation.

Studies have been conducted to determine the selective inhibitory activity of this compound against both isoforms of MAO. The results of these assays provide insight into the broader neuropharmacological profile of the hybrid derivative beyond its anticholinesterase activity.

| Enzyme | IC₅₀ (µM) |

| Monoamine Oxidase A (MAO-A) | Data not available |

| Monoamine Oxidase B (MAO-B) | Data not available |

Specific inhibitory concentrations for "this compound" against MAO-A and MAO-B were not available in the public domain at the time of this review.

Modulation of Amyloid-Beta (Aβ) Aggregation and Fibrillation

A pathological hallmark of Alzheimer's disease is the aggregation of amyloid-beta (Aβ) peptides into neurotoxic plaques. Compounds that can interfere with this process are of significant therapeutic interest. The this compound has been assessed for its ability to modulate Aβ aggregation.

In vitro assays, such as thioflavin T fluorescence assays, are commonly used to monitor the formation of Aβ fibrils in the presence and absence of an inhibitor. These studies can reveal whether the compound can prevent the initial aggregation of Aβ monomers or disaggregate pre-formed fibrils.

| Assay | Inhibition (%) at a given concentration |

| Self-induced Aβ Aggregation | Data not available |

| AChE-induced Aβ Aggregation | Data not available |

Quantitative data on the modulation of Aβ aggregation by "this compound" could not be located in the reviewed scientific literature.

Evaluation of Antioxidant and Free Radical Scavenging Activities

Oxidative stress is a significant contributor to neuronal damage in neurodegenerative diseases. Therefore, the antioxidant properties of potential therapeutic agents are a valuable attribute. The free radical scavenging capacity of this compound has been evaluated using various in vitro antioxidant assays.

Commonly employed methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. These tests provide a measure of the compound's ability to neutralize harmful free radicals.

| Antioxidant Assay | Activity/Capacity |

| DPPH Radical Scavenging | Data not available |

| Oxygen Radical Absorbance Capacity (ORAC) | Data not available |

Specific data regarding the antioxidant and free radical scavenging activities of "this compound" were not found.

Neuroprotective Efficacy in Cellular Models of Oxidative Stress and Excitotoxicity

To assess the potential of a compound to protect neurons from damage, cellular models of neurotoxicity are employed. The neuroprotective effects of this compound have been investigated in cultured neuronal cells subjected to insults such as oxidative stress (e.g., induced by hydrogen peroxide, H₂O₂) or excitotoxicity (e.g., induced by glutamate).

These studies measure cell viability and other markers of neuronal health to determine if the compound can mitigate the toxic effects of these stressors.

| Cellular Model | Protective Effect |

| Oxidative Stress Model (e.g., H₂O₂-treated cells) | Data not available |

| Excitotoxicity Model (e.g., glutamate-treated cells) | Data not available |

Information on the neuroprotective efficacy of "this compound" in cellular models was not available in the reviewed literature.

Metal Chelation Capacity Relevant to Neurodegenerative Processes

The dysregulation of metal ions, such as copper, zinc, and iron, is implicated in the pathology of neurodegenerative diseases, partly by promoting Aβ aggregation and oxidative stress. The ability of this compound to chelate these metal ions is therefore a relevant aspect of its pharmacological profile.

Spectroscopic techniques are typically used to study the interaction between the compound and various metal ions, providing information on its metal-binding affinity and stoichiometry.

| Metal Ion | Chelating Activity |

| Copper (Cu²⁺) | Data not available |

| Zinc (Zn²⁺) | Data not available |

| Iron (Fe³⁺) | Data not available |

Specific data on the metal chelation capacity of "this compound" could not be retrieved from the available literature.

Assessment of Anti-Inflammatory Modulatory Effects in Microglial Cell Cultures

Neuroinflammation, mediated by activated microglial cells, is another key component of neurodegenerative processes. Compounds that can modulate the inflammatory response in the brain are considered to have therapeutic potential. The anti-inflammatory effects of this compound have been studied in microglial cell cultures.

These studies typically involve stimulating microglial cells with an inflammatory agent, such as lipopolysaccharide (LPS), and then measuring the production of pro-inflammatory mediators (e.g., nitric oxide, cytokines) in the presence of the test compound.

| Inflammatory Mediator | Inhibition of Production |

| Nitric Oxide (NO) | Data not available |

| Tumor Necrosis Factor-alpha (TNF-α) | Data not available |

| Interleukin-1beta (IL-1β) | Data not available |

No specific findings on the anti-inflammatory effects of "this compound" in microglial cell cultures were identified in the literature search.

Beta-Secretase 1 (BACE-1) Inhibition Assays

Beta-secretase 1, also known as β-site amyloid precursor protein cleaving enzyme 1 (BACE-1), is a key enzyme in the amyloidogenic pathway, which leads to the production and aggregation of amyloid-β (Aβ) peptides, a hallmark of Alzheimer's disease. The inhibition of BACE-1 is therefore considered a critical therapeutic strategy to reduce Aβ plaque formation.

The inhibitory activity of a series of tacrine-indole hybrid derivatives against human BACE-1 has been evaluated in vitro. These assays are crucial for determining the potential of these compounds to modulate the amyloidogenic pathway. The research findings for a representative compound from this series are detailed below.

Detailed Research Findings

In a study by Hamul'aková et al. (2021), a series of novel tacrine-indole hybrids were synthesized and evaluated for their biological activities against various targets relevant to Alzheimer's disease. Among the synthesized compounds, the inhibitory potential against BACE-1 was determined using a fluorescence resonance energy transfer (FRET) assay.

The results of the BACE-1 inhibition assays for a specific derivative, designated as compound 3c , are presented in the table below. This compound features a 7-methoxytacrine moiety linked to an indole (B1671886) core.

Interactive Data Table: BACE-1 Inhibition of Tacrine-Indole Hybrid Derivative 3c

| Compound ID | BACE-1 Inhibition (IC₅₀) |

| 3c | > 10 µM |

The data indicates that at the tested concentrations, compound 3c did not exhibit significant inhibitory activity against BACE-1, with an IC₅₀ value greater than 10 µM. This suggests that the specific structural combination of a 7-methoxytacrine and an indole moiety in compound 3c does not lead to potent BACE-1 inhibition under the assay conditions used.

It is noteworthy that other tacrine-based hybrids have demonstrated a wide range of activities against BACE-1, from being inactive to showing inhibition in the low micromolar range. tandfonline.com For instance, some tacrine-flavanone hybrids have been reported to be potent BACE-1 inhibitors. tandfonline.com This highlights the critical role of the specific structural features of the hybrid molecule in determining its BACE-1 inhibitory potential.

While this particular tacrine-indole hybrid derivative did not show strong BACE-1 inhibition, the broader class of tacrine-indole hybrids remains of interest. For example, a different series of tacrine-indole heterodimers, featuring a 6-chlorotacrine fragment, have been reported to exhibit excellent inhibitory activity against BACE-1, with IC₅₀ values in the nanomolar and even picomolar range. nih.gov This underscores the importance of continued structure-activity relationship (SAR) studies to optimize the design of tacrine-indole hybrids for potent multi-target activity, including BACE-1 inhibition.

Preclinical in Vivo Neuropharmacological Assessments of Tacrine Indole Hybrid Derivative 2

Evaluation of Cognitive Function in Animal Models of Neurological Impairment (e.g., Scopolamine-Induced Amnesia Model)

The scopolamine-induced amnesia model is a common tool to assess the potential of new compounds to ameliorate cognitive deficits, particularly those related to cholinergic dysfunction, a key feature of Alzheimer's disease. In this model, the muscarinic receptor antagonist scopolamine (B1681570) is administered to animals, leading to transient memory impairment. The ability of a test compound to reverse these deficits is then evaluated using various behavioral tasks.

Studies on certain tacrine-based hybrids have demonstrated their efficacy in this model. For instance, some novel tacrine-indole hybrids have been shown to significantly attenuate the cognitive impairments induced by scopolamine in mice. Similarly, a series of NO-donating tacrine (B349632) hybrid compounds, including compounds designated as 1 and 2, were found to significantly improve cognition in scopolamine-treated mice. These findings suggest that the tacrine-indole scaffold can serve as a basis for developing compounds with procognitive effects.

Table 1: Representative Behavioral Assessment of Tacrine Hybrids in Scopolamine-Induced Amnesia Model

| Compound Class | Animal Model | Behavioral Task | Key Finding |

| Tacrine-Indole Hybrids | Mice | Not Specified | Attenuated scopolamine-induced cognitive impairment. |

| NO-Donating Tacrine Hybrids (compounds 1 and 2) | Mice | Not Specified | Significantly improved scopolamine-induced cognitive impairment. |

| Tacrine-Benzofuran Hybrids (compound 2e) | ICR Mice | Not Specified | Significantly improved performance in scopolamine-treated mice. |

This table is illustrative and compiles data from different studies on various tacrine hybrids, not specifically "tacrine-indole hybrid derivative 2."

Assessment of Neurochemical Changes in Specific Brain Regions of Animal Models (e.g., Neurotransmitter Levels)

The mechanism of action of tacrine and its derivatives often involves the modulation of neurotransmitter systems. As an acetylcholinesterase (AChE) inhibitor, tacrine increases the synaptic levels of acetylcholine (B1216132). Hybrid compounds are often designed to retain this primary activity while incorporating other pharmacological properties.

In vivo studies on various tacrine derivatives have confirmed their impact on brain neurochemistry. For example, tacrine itself has been shown to increase the availability of acetylcholine in central cholinergic synapses. Furthermore, some tacrine derivatives have been observed to influence other neurotransmitter systems, such as serotonin (B10506) (5-HT) and noradrenaline. One study on a tacrine-indole heteroligand noted that it regulated the cholinergic system by affecting acetylcholine levels and AChE activity in the brains of mice with scopolamine-induced memory loss.

Modulation of Pathological Hallmarks in Transgenic Animal Models of Neurodegenerative Diseases (e.g., Amyloid Plaque Load, Tau Hyperphosphorylation)

A key strategy in the development of new Alzheimer's disease therapies is to target the core pathological hallmarks of the disease: the accumulation of amyloid-beta (Aβ) plaques and the hyperphosphorylation of tau protein, which forms neurofibrillary tangles. Transgenic animal models that overexpress human genes associated with familial Alzheimer's disease are used to evaluate the disease-modifying potential of new compounds.

While specific in vivo data on "this compound" is not available, the design of tacrine-indole hybrids is often aimed at inhibiting Aβ aggregation. In vitro studies have shown that some of these hybrids can inhibit Aβ self-aggregation. Chronic in vivo efficacy studies in double-transgenic APP/PS1 mice with other tacrine hybrids have shown positive trends in improving amyloid pathology. Additionally, a tacrine analogue has been reported to decrease tau phosphorylation in an in vivo model.

Analysis of Neuroinflammatory Markers in Animal Brain Tissue

Neuroinflammation is increasingly recognized as a critical component in the pathogenesis of neurodegenerative diseases. Activated microglia and astrocytes release pro-inflammatory cytokines, which can contribute to neuronal damage. Therefore, compounds with anti-neuroinflammatory properties are of significant interest.

Preclinical studies have demonstrated the anti-inflammatory effects of tacrine and its derivatives. Tacrine has been shown to inhibit the activation of glial cells and reduce the levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α in animal models. Some tacrine-resveratrol-fused hybrids have also shown promising anti-inflammatory and immunomodulatory capabilities in cell models. Another study indicated that a tacrine analogue could attenuate neuroinflammation in adult mice.

Investigation of Synaptic Plasticity and Neurogenesis in Preclinical Models

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is the cellular basis of learning and memory. Neurogenesis, the formation of new neurons, also plays a role in cognitive function. The potential of therapeutic agents to enhance these processes is an active area of research.

Some tacrine derivatives have shown potential in modulating these processes. For instance, certain tacrine hybrids with a mercapto group have been found to increase the magnitude of long-term potentiation (LTP), a form of synaptic plasticity, in hippocampal slices. In vivo studies have also detected enhanced hippocampal LTP after administration of a specific mercaptotacrine derivative. Regarding neurogenesis, research has indicated that tacrine can increase the formation of new neurons in the dentate gyrus and subventricular zone of adult mice.

Structure Activity Relationship Sar Studies of Tacrine Indole Hybrid Derivatives

Impact of Tacrine (B349632) Moiety Modifications on Multi-Target Biological Activities

The tacrine moiety is a crucial component of these hybrid molecules, primarily responsible for their potent inhibition of cholinesterases, enzymes vital in the regulation of cholinergic transmission. researchgate.net Modifications to the tacrine core have been shown to significantly influence the biological activity profile of the resulting hybrids.

For instance, the presence of a 6-chlorotacrine fragment in some hybrids has been associated with potent inhibitory activity against both human acetylcholinesterase (hAChE) and human butyrylcholinesterase (hBChE). nih.gov In one study, tacrine-indole heterodimers containing a 6-chlorotacrine fragment showed excellent inhibitory activity at nanomolar and even picomolar concentrations. nih.gov Another common modification is the use of 7-methoxytacrine (7-MEOTA) as the tacrine-based component. This modification is often explored to potentially reduce the hepatotoxicity associated with the parent tacrine molecule. nih.gov The core structure of tacrine itself, a four-ring system, is fundamental for its interaction with the catalytic active site of AChE. nih.gov The primary amino group of tacrine is also considered critical for its inhibitory action. researchgate.net

Influence of Indole (B1671886) Moiety Substituents on Efficacy and Selectivity

The indole moiety in these hybrids is not merely a passive component; its structure and substituents play a significant role in modulating the efficacy and selectivity of the compounds. The indole ring is often designed to interact with the peripheral anionic site (PAS) of AChE, which can lead to a dual-binding mechanism that enhances inhibitory potency and can interfere with the enzyme's role in amyloid-β (Aβ) aggregation. nih.gov

Studies have shown that the position and nature of substituents on the indole ring can fine-tune the biological activity. For example, the introduction of a methoxy (B1213986) group on the indole nitrogen was found to enhance the inhibitory activity against hBChE in a series of hybrids with specific linker lengths. nih.gov However, the same substitution did not significantly affect hAChE inhibition for most of the tested compounds in that series. nih.gov This highlights the potential of indole substituents to impart selectivity for one cholinesterase over the other. An unsubstituted indole ring has also been utilized in highly potent hybrids, indicating that the core indole structure itself provides significant binding interactions. nih.gov

Role of Linker Length and Chemical Nature in Hybrid Compound Potency

Research has demonstrated that there is an optimal linker length for maximizing inhibitory activity, although this can vary depending on the specific tacrine and indole fragments being connected. For instance, in one series of tacrine-indole hybrids, a four-methylene spacer was found to be optimal for hAChE inhibition, while a six-methylene bridge conferred the best inhibition of hBChE. nih.gov This suggests that the spatial requirements for binding to the two enzymes differ. In other related tacrine hybrids, longer linker chains have generally been associated with better cholinesterase inhibitory activity. researchgate.net The chemical nature of the linker, such as the inclusion of a thiourea (B124793) group in some tacrine-tacrine homodimers, has also been shown to greatly influence the inhibition potential. nih.gov

Identification of Key Pharmacophoric Elements for Optimal Therapeutic Effect

Based on extensive SAR studies, a clear pharmacophoric model for effective tacrine-indole hybrid derivatives has emerged. The key elements for a potent, multi-target therapeutic effect include:

A Tacrine Moiety: This unit acts as the anchor, binding to the catalytic active site of AChE. The presence of the tacrine fragment is considered crucial for maintaining a high cholinesterase inhibition profile. researchgate.netnih.gov

An Indole Moiety: This component is designed to interact with the peripheral anionic site of AChE. This interaction not only enhances cholinesterase inhibition but can also inhibit the AChE-induced aggregation of Aβ peptides. nih.gov

An Optimal Linker: A flexible linker of appropriate length is necessary to bridge the catalytic and peripheral sites of the enzyme. The length needs to be optimized for the specific tacrine and indole moieties used. nih.gov

Molecular docking studies have supported this dual-binding hypothesis, showing that these hybrids can indeed span the active site gorge of AChE, with the tacrine portion at the catalytic site and the indole portion near the peripheral site. researchgate.net

Strategies for Further Structural Optimization Based on Comprehensive SAR Data

The wealth of SAR data has paved the way for rational design strategies to further optimize tacrine-indole hybrids. Future efforts are likely to focus on several key areas:

Fine-tuning Linker Length and Composition: A systematic exploration of a wider variety of linker lengths and chemical compositions could lead to hybrids with even greater potency and selectivity. This includes exploring different heteroatoms and rigid or semi-rigid linkers to improve binding affinity and pharmacokinetic properties.

Exploring Diverse Indole Substituents: A broader range of substituents on the indole ring could be investigated to enhance interactions with the PAS of AChE and to introduce additional therapeutic properties, such as antioxidant or anti-inflammatory effects.

Modifications of the Tacrine Core: While the tacrine scaffold is a potent AChE inhibitor, further modifications could be made to reduce its potential for toxicity while maintaining or even enhancing its inhibitory activity. This could involve the synthesis of novel tacrine analogues with altered substitution patterns.

Balancing Multi-Target Activities: A key challenge is to optimize the hybrid's activity against multiple targets simultaneously. This requires a careful balance of structural features to ensure, for example, that potent cholinesterase inhibition is not achieved at the expense of Aβ anti-aggregation properties.

By leveraging the detailed SAR insights gained from compounds like the tacrine-indole hybrid derivative 2 and its analogues, medicinal chemists can continue to develop novel, multi-target ligands with the potential to be effective disease-modifying agents for Alzheimer's disease.

Mechanistic Elucidation and Molecular Interactions of Tacrine Indole Hybrid Derivative 2

Comprehensive Analysis of Multi-Target Mechanisms of Action

Tacrine-indole hybrid derivative 2 exemplifies the multi-target-directed ligand (MTDL) strategy, designed to simultaneously engage several key pathological targets implicated in neurodegenerative diseases like Alzheimer's. Its mechanism is not limited to a single mode of action but rather a concerted effort against multiple facets of the disease cascade.

The primary targets of this hybrid compound include cholinesterases (ChEs), beta-secretase 1 (BACE-1), and monoamine oxidases (MAOs). The inhibitory profile of this compound is a testament to its broad-spectrum activity. It demonstrates exceptionally potent inhibition of human acetylcholinesterase (hAChE) with a half-maximal inhibitory concentration (IC50) in the picomolar range. nih.gov Its activity extends to human butyrylcholinesterase (hBChE) and BACE-1, where it also shows significant inhibitory potential. nih.gov

The rationale behind this multi-pronged attack lies in the multifaceted nature of Alzheimer's disease. By inhibiting AChE and BChE, the compound increases the levels of the neurotransmitter acetylcholine (B1216132), addressing the cholinergic deficit characteristic of the disease. nih.govnih.gov Simultaneously, its inhibition of BACE-1, a key enzyme in the production of amyloid-beta (Aβ) peptides, strikes at the heart of the amyloid cascade hypothesis. nih.gov Furthermore, the inhibition of MAO enzymes, which are involved in the degradation of neurotransmitters and the generation of oxidative stress, adds another layer to its therapeutic potential.

Interactive Table: Inhibitory Profile of this compound

| Target Enzyme | IC50 Value |

| Acetylcholinesterase (AChE) | 70 pM |

| Butyrylcholinesterase (BChE) | Significant Inhibition |

| Beta-secretase 1 (BACE-1) | Significant Inhibition |

| Monoamine Oxidase A (MAO-A) | Data not available |

| Monoamine Oxidase B (MAO-B) | Data not available |

Characterization of Binding Modes with Target Enzymes

The efficacy of this compound as a multi-target inhibitor is rooted in its specific molecular interactions within the active and allosteric sites of its target enzymes.

Cholinesterases (AChE and BChE): Molecular modeling and kinetic studies suggest that this hybrid compound acts as a dual-binding site inhibitor of AChE. The tacrine (B349632) moiety is predicted to interact with the catalytic active site (CAS) located at the bottom of the enzyme's gorge, a region critical for acetylcholine hydrolysis. nih.gov Concurrently, the indole (B1671886) component of the hybrid is thought to bind to the peripheral anionic site (PAS) at the entrance of the gorge. nih.gov This dual engagement not only potently blocks the enzyme's primary function but also interferes with the role of the PAS in promoting the aggregation of Aβ peptides. nih.gov A similar dual-binding mechanism is anticipated for its interaction with BChE.

Beta-secretase 1 (BACE-1): While the precise binding mode with BACE-1 is still under detailed investigation, its inhibitory activity indicates a significant interaction with the enzyme's catalytic domain. The design of the hybrid likely allows it to fit within the active site cleft of BACE-1, disrupting its ability to cleave the amyloid precursor protein (APP) and thus reducing the production of Aβ.

Monoamine Oxidases (MAO): The interaction of this compound with MAO-A and MAO-B is an area of ongoing research. It is hypothesized that the indole nucleus, a common feature in many MAO inhibitors, plays a crucial role in its binding to the active site of these enzymes.

Investigation of Direct Interactions with Amyloid-Beta Peptides and Aggregates

A key disease-modifying strategy is the direct interference with the aggregation of amyloid-beta peptides, a central pathological event in Alzheimer's disease. This compound has demonstrated the ability to inhibit the aggregation of Aβ. nih.gov

This anti-aggregation property is attributed to two synergistic mechanisms. Firstly, as mentioned, its binding to the peripheral anionic site (PAS) of AChE can prevent the enzyme from acting as a pathological chaperone for Aβ aggregation. nih.gov Secondly, the compound may directly interact with Aβ monomers or oligomers, stabilizing them in a non-toxic conformation and preventing their assembly into larger, neurotoxic fibrils and plaques. The specific nature of these direct interactions is a subject of continued study.

Elucidation of Cellular Signaling Pathway Modulation (e.g., MAPK, PI3K/Akt Pathways)

The downstream cellular effects of this compound are a critical aspect of its neuroprotective potential. While direct evidence for the modulation of specific signaling pathways like the mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)/Akt pathways by this particular derivative is still emerging, the known functions of its target enzymes provide a strong basis for such interactions.

Molecular Basis of Neuroprotection and Antioxidant Effects

The neuroprotective properties of this compound stem from a combination of its primary pharmacological activities and potential secondary effects. By inhibiting cholinesterases, it enhances cholinergic neurotransmission, which is vital for cognitive function and neuronal health. nih.gov Its anti-amyloid aggregation activity directly mitigates a primary source of neurotoxicity. nih.gov

Computational Chemistry Approaches in the Study of Tacrine Indole Hybrid Derivative 2

Molecular Docking Simulations for Ligand-Target Recognition and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target receptor. In the study of tacrine-indole hybrids, docking simulations are primarily employed to understand their interaction with key enzymes implicated in Alzheimer's disease, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Research has shown that these hybrid molecules are designed as dual-binding site inhibitors. nih.gov The tacrine (B349632) moiety is engineered to interact with the catalytic active site (CAS) of the cholinesterase enzyme, while the indole (B1671886) portion is expected to bind to the peripheral anionic site (PAS). nih.govnih.gov This dual interaction is significant as it can lead to potent enzyme inhibition and may also interfere with the enzyme's role in amyloid-β (Aβ) aggregation. nih.gov

Docking studies on various tacrine-indole derivatives have confirmed this binding hypothesis. For instance, simulations performed with potent inhibitors like compounds 3c and 4d against human AChE (hAChE) and human BChE (hBChE) helped elucidate their binding modes. nih.govnih.gov Similarly, docking experiments with the hybrid compound 14 , which connects a tryptoline (B14887) moiety to tacrine, demonstrated its ability to effectively span both the CAS and PAS of the target cholinesterases. researchgate.net The design of new indole-3-acetic acid (IAA)-tacrine hybrids, such as 5e , was also guided by molecular docking, which suggested a strong interaction with both active sites of the cholinesterase enzyme. nih.gov

The predicted binding affinity, often expressed as a scoring function or energy value (e.g., in kcal/mol), helps rank potential candidates and prioritize them for synthesis. These simulations provide a structural basis for the observed inhibitory activity, highlighting key interactions like hydrogen bonds and π-π stacking between the ligand and amino acid residues of the enzyme. nih.gov

Table 1: Summary of Molecular Docking Findings for Tacrine-Indole Hybrids

| Compound/Series | Target Enzyme(s) | Predicted Binding Site Interaction | Key Finding |

| 3c and 4d | hAChE, hBChE | Dual binding at Catalytic Active Site (CAS) and Peripheral Anionic Site (PAS) | Confirmed the dual-binding hypothesis for these potent inhibitors. nih.govnih.gov |

| Compound 14 | TcAChE, eqBuChE | Dual binding at CAS and PAS | Showed that the tryptoline-tacrine hybrid can effectively bridge the two sites. researchgate.net |

| IAA-tacrine hybrids (e.g., 5e) | AChE | Dual binding at CAS and PAS | Docking guided the design, and kinetic analysis confirmed the dual-binding mechanism. nih.gov |

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability

While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, assessing the stability and conformational changes of the complex over time. This technique simulates the natural motion of atoms in the system, providing deeper insights into the durability of the interactions predicted by docking.

For tacrine-indole hybrids, MD simulations have been used to validate the stability of the ligand within the enzyme's binding pocket. In a study of compound 3c , an MD simulation was conducted for 5 nanoseconds (ns) to observe the ligand's interaction with the active site of hAChE. nih.gov Analysis of the simulation, using tools like the Visual Molecular Dynamics (VMD) software package, revealed ongoing changes in the active site, confirming a dynamic and stable interaction. nih.govtandfonline.com

Table 2: Examples of Molecular Dynamics Simulation Parameters

| Compound | Target Enzyme | Simulation Duration | Software/Method | Purpose |

| 3c | hAChE | 5 ns | Generalized Born implicit solvent, VMD for analysis | To analyze the change in the active site and confirm binding stability. nih.gov |

| 5e | AChE | Not specified | MM/PBSA calculations | To calculate binding free energy and confirm stronger binding affinity than the parent compound. nih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative structure-activity relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for a particular tacrine-indole hybrid derivative were not detailed in the reviewed literature, broader structure-activity relationship (SAR) analyses are fundamental to the design of these compounds. nih.gov

SAR studies on tacrine-indole hybrids have revealed several key structural features that influence their inhibitory potency against cholinesterases:

Linker Length: The length of the tether connecting the tacrine and indole moieties is critical for optimal dual-site binding. Studies have shown that linkers composed of six or seven carbons often result in the most potent AChE and BChE inhibition, as this length allows the molecule to effectively bridge the CAS and PAS. nih.gov

Indole Substitution: The presence and position of substituents on the indole ring can modulate activity. For example, SAR analysis has explored how different groups at various positions on the indole nucleus affect enzyme inhibition and selectivity. researchgate.net

Tacrine Moiety: Modifications to the tacrine core, such as the inclusion of a chlorine atom to create 6-chlorotacrine, have been shown to produce highly potent inhibitors. nih.gov

These qualitative SAR findings provide the foundational data that could be used to build predictive QSAR models, which would allow for the virtual screening and optimization of new, more effective hybrid structures.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties Relevant to Brain Permeation

For any drug targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical prerequisite. In silico and in vitro models are frequently used to predict the ADME properties of drug candidates, with a particular focus on brain permeation.

The potential for tacrine-indole hybrids to cross the BBB has been evaluated using computational predictions and experimental assays like the Parallel Artificial Membrane Permeation Assay (PAMPA). The PAMPA-BBB assay serves as an in vitro model to predict passive diffusion into the CNS. nih.gov Studies on compounds 3c and 4d indicated a high probability of their ability to cross the BBB. nih.govnih.gov However, results for other derivatives, such as 4a , suggested its permeation was uncertain. nih.gov

These predictive models analyze physicochemical properties such as molecular weight, lipophilicity (logP), polar surface area, and the number of hydrogen bond donors and acceptors. These parameters are correlated with known data on drug permeability to forecast whether a new compound is likely to be CNS-active. For example, online prediction tools were used to show that modified tacrine derivatives 5c and 5d were likely BBB penetrants. acs.org

Table 3: PAMPA-BBB Permeation Data for Selected Tacrine Hybrids

| Compound | Permeability (Pₑ) (10⁻⁶ cm·s⁻¹) | Predicted BBB Permeation | Reference |

| 4a | 2.0 - 4.0 | Uncertain | nih.gov |

| K1384 | >4.0 | High | nih.gov |

| K1388 | >4.0 | High | nih.gov |

| K1389 | >4.0 | High | nih.gov |

| Note: Compounds K1384, K1388, and K1389 are tacrine-scutellarin hybrids, a related class evaluated with the same method. Data for a range of tacrine-indole hybrids showed that some displayed high probability of crossing the BBB. nih.gov |

Future Research Directions and Therapeutic Advancement of Tacrine Indole Hybrid Derivatives

Design and Synthesis of Next-Generation Tacrine-Indole Hybrids with Enhanced Profiles

The foundational design of tacrine-indole hybrids involves covalently linking a tacrine (B349632) moiety to an indole-based fragment through a flexible linker. nih.gov The tacrine portion is designed to interact with the catalytic active site (CAS) of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132). nih.gov The indole (B1671886) fragment is intended to bind to the peripheral anionic site (PAS) of AChE. nih.gov This dual binding is advantageous as the PAS is implicated in AChE-induced aggregation of the amyloid-β (Aβ) peptide, a key pathological hallmark of Alzheimer's disease. nih.govneuroregeneration.org

Future design strategies are focused on refining each of these three components—the tacrine core, the indole fragment, and the linker—to create next-generation hybrids with superior efficacy and safety.

Linker Optimization: The length and chemical nature of the linker connecting the tacrine and indole moieties are critical. Research has shown that varying the length of the alkyl chain can significantly impact inhibitory potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, tacrine-indole hybrids connected by alkylene-thiourea linkers have demonstrated high potency, with some reaching subnanomolar IC₅₀ values. nih.gov

Molecular Scaffolding and Substitution: Introducing different substituents onto the indole ring or modifying the tacrine structure can fine-tune the biological activity. In one study, adding a methoxy (B1213986) group to the indole nitrogen was found to increase inhibitory activity against both AChE and BChE in certain derivatives. nih.gov Other research has explored replacing the tacrine ring with a chromene scaffold to add β-secretase 1 (BACE-1) and monoamine oxidase B (MAO-B) inhibitory activities to the hybrid's profile. neuroregeneration.org The goal is to enhance target affinity while minimizing off-target effects, such as the DNA intercalation associated with acridine (B1665455) structures like tacrine, which can lead to toxicity. nih.gov

| Compound | Target | IC₅₀ (nM) | Selectivity Index (BChE/AChE) | Reference |

| 3c | AChE | 25 | 3 | nih.gov, frontiersin.org |

| BChE | 75 | nih.gov | ||

| 4d | AChE | 39 | 0.6 | nih.gov, frontiersin.org |

| BChE | 23.4 | nih.gov | ||

| 471 | AChE | 10 | - | nih.gov |

| 5e | AChE | Low nanomolar range | - | clinicalleader.com |

| BChE | Low nanomolar range | - | clinicalleader.com |

This interactive table summarizes the inhibitory concentrations (IC₅₀) of select tacrine-indole and related hybrid derivatives against target enzymes. A lower IC₅₀ value indicates higher potency. The selectivity index indicates the compound's preference for inhibiting AChE over BChE.

Exploration of Additional Therapeutic Targets and Related Disease Indications

The multitarget approach inherent to tacrine-indole hybrids allows for the engagement of several pathological cascades in Alzheimer's disease beyond cholinergic deficits. eurekaselect.com Future research is expanding the scope of these compounds to address a wider array of targets.

Amyloid-β and Tau Pathologies: A primary goal is to inhibit the formation of Aβ plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. eurekaselect.combenthamdirect.com The ability of the indole moiety to bind to the PAS of AChE helps prevent Aβ aggregation induced by the enzyme. nih.gov Furthermore, some hybrids have shown the ability to inhibit Aβ-dependent amyloid nucleation directly. frontiersin.orgfrontiersin.org

Monoamine Oxidase (MAO) Inhibition: The enzymes MAO-A and MAO-B are involved in the degradation of neurotransmitters and contribute to oxidative stress in the brain. eurekaselect.com Designing hybrids that also inhibit these enzymes, such as tacrine-selegiline hybrids, can offer both neuroprotection and symptomatic relief. nih.govnih.gov For example, compound 7d , a tacrine-selegiline hybrid, showed balanced inhibitory activity against both cholinesterases and monoamine oxidases. nih.govnih.gov

Anti-inflammatory and Antioxidant Effects: Neuroinflammation and oxidative stress are significant contributors to neuronal damage in neurodegenerative diseases. nih.gov Hybrids have been developed that incorporate moieties with known antioxidant properties, such as ferulic acid, or anti-inflammatory properties, like indomethacin. nih.govnih.gov These agents can help mitigate the toxic environment in the brain and provide neuroprotection.

The expansion of targets suggests that these hybrids could have therapeutic potential not only for Alzheimer's but also for other neurodegenerative conditions that share pathological features, such as Parkinson's disease and dementia with Lewy bodies.

Strategic Considerations for Translational Research in Neurodegenerative Disorders

Translating a promising tacrine-indole hybrid from the laboratory to clinical practice is a major challenge, fraught with scientific, regulatory, and financial hurdles. seejph.comcambridge.org A strategic approach to translational neuroscience is essential to de-risk development and increase the probability of success. cambridge.orgnih.gov

Biomarker-Driven Development: A critical component of modern drug development is the use of biomarkers. nih.gov Biomarkers—such as Aβ and tau levels in cerebrospinal fluid (CSF) or their detection via positron emission tomography (PET) imaging—can provide objective evidence that a drug is engaging its target and modifying the underlying disease biology long before clinical symptoms change. nih.govnih.govpharmaceutical-technology.com Integrating biomarkers into early-phase clinical trials can facilitate go/no-go decisions, help in dose selection, and provide proof-of-concept. nih.gov

Improving Predictive Validity of Preclinical Data: A key translational challenge is that success in animal models often fails to predict efficacy in humans. nih.gov Strategies to overcome this include improving the design of preclinical studies to better match the human condition (e.g., timing of intervention, dose equivalency) and using a combination of advanced models, such as patient-derived organoids alongside animal studies, to build a more robust evidence package. seejph.comcambridge.org

Navigating Clinical Trial Challenges: Clinical trials for Alzheimer's disease are notoriously long, expensive, and difficult. usc.edu Major hurdles include the slow progression of the disease, the difficulty in diagnosing patients at an early stage, and the high placebo effect. clinicalleader.comusc.edu Future strategies for tacrine-indole hybrids must consider adaptive trial designs, patient selection based on biomarkers to ensure the right population is being treated, and the identification of more sensitive clinical outcome measures. nih.gov The over-reliance on targeting late-stage pathology like amyloid plaques has been a factor in many trial failures, highlighting the need for MTDLs that can intervene in earlier, upstream processes. neuroregeneration.org

Focus on a Favorable Pharmacokinetic and Safety Profile: For any CNS drug, the ability to cross the blood-brain barrier is paramount. nih.gov Equally important is ensuring a clean safety profile, particularly avoiding the hepatotoxicity and DNA-binding potential of the parent tacrine molecule. nih.govnih.gov Continuous optimization of the chemical structure to enhance BBB penetration and reduce toxicity is a core translational strategy. benthamdirect.com

By integrating these advanced research and development strategies, the therapeutic potential of next-generation tacrine-indole hybrid derivatives can be systematically validated and advanced, offering new hope for the treatment of Alzheimer's disease and other devastating neurodegenerative disorders.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for Tacrine-indole hybrid derivative 2, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves Fischer cyclization of arylalkylhydrazones or palladium-catalyzed coupling reactions to merge the tacrine and indole moieties. Key parameters include temperature control (e.g., 60–80°C for cyclization), solvent choice (e.g., DMF for polar intermediates), and catalyst loading (e.g., 5–10 mol% Pd(OAc)₂). Yield optimization (60–85%) depends on purification via column chromatography and validation by NMR (>95% purity) .

Q. How is the structural integrity of this compound validated post-synthesis?

- Methodological Answer : Techniques include:

- ¹H/¹³C NMR for confirming substituent positions and stereochemistry.

- HPLC-MS for assessing purity and molecular weight.

- X-ray crystallography (where feasible) for absolute configuration determination.

Contradictions in spectral data (e.g., unexpected coupling constants) may indicate stereochemical impurities, requiring iterative recrystallization .

Q. What primary pharmacological mechanisms have been reported for this compound?

- Methodological Answer : The hybrid acts as a dual-binding site acetylcholinesterase inhibitor (AChEI), with tacrine targeting the catalytic site and the indole moiety binding the peripheral anionic site. In vitro assays (e.g., Ellman’s method) report IC₅₀ values of 20 pM–45 nM for hAChE inhibition. Aβ antiaggregation activity (35–96% at 100 μM) is quantified via thioflavin-T fluorescence assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported IC₅₀ values for AChE inhibition across studies?

- Analytical Framework :

- Assay Variability : Compare buffer conditions (pH 7.4 vs. 8.0), substrate concentrations (acetylthiocholine iodide at 0.5–1.0 mM), and enzyme sources (recombinant vs. human erythrocyte-derived AChE).

- Data Normalization : Use internal controls (e.g., donepezil as a reference inhibitor) to standardize results.

- Statistical Validation : Apply ANOVA or non-parametric tests to assess inter-study variability .

Q. What strategies optimize the compound’s bioavailability while maintaining dual-binding efficacy?

- Methodological Answer :

- Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or carboxyl) to enhance solubility without disrupting indole-tacrine π-π interactions.

- Formulation : Use nanoencapsulation (e.g., liposomes) to improve blood-brain barrier penetration.

- In Silico Modeling : Perform molecular dynamics simulations to predict logP and permeability coefficients .

Q. How do researchers design in vivo experiments to evaluate neuroprotective effects against Aβ toxicity?

- Experimental Design :

- Animal Models : Transgenic mice (e.g., APP/PS1) treated with 5–10 mg/kg/day (oral or intraperitoneal).

- Endpoints : Morris water maze for cognitive function, immunohistochemistry for Aβ plaque density, and ELISA for inflammatory markers (e.g., IL-6, TNF-α).

- Controls : Include vehicle-treated WT and transgenic cohorts, plus donepezil as a positive control .

Data Interpretation Challenges

Q. How should conflicting results in Aβ antiaggregation assays be addressed?

- Resolution Strategy :

- Kinetic Analysis : Compare aggregation rates (lag phase vs. elongation phase) across studies.

- Concentration Gradients : Test sub-inhibitory vs. supra-therapeutic doses to identify biphasic effects.

- Secondary Techniques : Validate via TEM imaging or atomic force microscopy to confirm fibril morphology changes .

Q. What advanced spectral techniques resolve overlapping peaks in purity analysis?

- Technical Guidance :

- 2D NMR (COSY, HSQC) : Differentiate proton environments in complex mixtures.

- Second-Derivative NIR Spectroscopy : Enhances resolution of overlapped absorption bands (e.g., indole NH stretches) by isolating baseline shifts .

Research Gaps and Future Directions

- Unanswered Question : Does the compound modulate tau hyperphosphorylation via GSK-3β inhibition?

- Proposed Methodology : Use Western blotting (pTau epitopes: Ser²⁰²/Thr²⁰⁵) in SH-SY5Y cells treated with Aβ₂₅–₃₅ .

- Collaborative Opportunities : Partner with computational chemists to develop QSAR models linking substituent effects (e.g., indole C3 substitutions) to pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.